molecular formula C7H3BrClIN2 B2455513 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 2411252-86-1

4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2455513
CAS No.: 2411252-86-1
M. Wt: 357.37
InChI Key: XNWSFTSKFLGRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrrolo[2,3-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine can be synthesized from 5-bromo-2-hydroxy-3-nitropyridine. The synthetic route involves the following steps:

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrrolopyridine derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms on the pyrrolopyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)6-5(3)4(10)2-11-6/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWSFTSKFLGRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.